Methyl 4-{3,9-dioxo-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate
Description
Methyl 4-{3,9-dioxo-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core fused with a 1,3,4-thiadiazole ring substituted with an isopropyl group at position 4. The chromeno-pyrrole-dione system is further functionalized with a methyl benzoate ester at position 1. The compound’s stereochemistry and crystallographic data would typically be resolved using programs like SHELXL, a widely recognized tool for small-molecule refinement .
Properties
CAS No. |
620589-63-1 |
|---|---|
Molecular Formula |
C24H19N3O5S |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
methyl 4-[3,9-dioxo-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H19N3O5S/c1-12(2)21-25-26-24(33-21)27-18(13-8-10-14(11-9-13)23(30)31-3)17-19(28)15-6-4-5-7-16(15)32-20(17)22(27)29/h4-12,18H,1-3H3 |
InChI Key |
WHMTYJNEORIHML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Isopropyl-1,3,4-Thiadiazol-2-Amine
The thiadiazole ring is synthesized via cyclodehydration of a thiosemicarbazide derivative.
- Thiosemicarbazide Formation :
- React isobutyric acid (1.0 eq) with thiosemicarbazide (1.2 eq) in POCl₃ (3.0 eq) at 80–90°C for 1 hour.
- Hydrolyze with water, basify to pH 8 with NaOH, and recrystallize from ethanol.
- Cyclization :
- Reflux the intermediate in POCl₃ (5.0 eq) for 3 hours.
- Quench with ice, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate, 3:1).
Chromeno[2,3-c]Pyrrol-3,9-Dione Formation
The chromeno-pyrrol core is constructed via a multicomponent reaction (MCR) involving a chromene aldehyde, the thiadiazole amine, and an isocyanide.
- Chromene Aldehyde Preparation :
- MCR Reaction :
- Combine chromene aldehyde (1.0 eq), 5-isopropyl-1,3,4-thiadiazol-2-amine (1.1 eq), and tert-butyl isocyanide (1.2 eq) in methanol with p-toluenesulfonic acid (0.05 eq).
- Stir at room temperature for 12 hours, concentrate, and reflux in toluene with pyridine (3.0 eq) at 90°C for 24 hours.
Final Esterification and Coupling
The methyl benzoate group is introduced either early in the chromene precursor or via post-cyclization esterification.
Post-Cyclization Esterification :
- React the chromeno-pyrrol-thiadiazole intermediate (1.0 eq) with methyl 4-(bromomethyl)benzoate (1.5 eq) in DMF using K₂CO₃ (2.0 eq) at 60°C for 6 hours.
- Purify via flash chromatography (ethyl acetate/hexane, 1:4).
Yield : 58–63%.
Alternative Synthetic Strategies
[3+2] Cycloaddition Approach
Azomethine ylides generated from 5-isopropyl-1,3,4-thiadiazol-2-amine and formaldehyde undergo cycloaddition with chromones.
Procedure :
- Heat a mixture of thiadiazole amine (1.0 eq), paraformaldehyde (1.5 eq), and 3-nitrochromone (1.0 eq) in acetonitrile at 80°C for 8 hours.
- Reduce the nitro group with H₂/Pd-C (10% wt) in ethanol to afford the final compound.
One-Pot Sequential Reactions
A streamlined method combining thiadiazole synthesis and chromeno-pyrrol formation:
- Perform in-situ cyclodehydration of isobutyric acid thiosemicarbazide in POCl₃.
- Directly add chromene aldehyde and isocyanide to the reaction mixture.
- Isolate the product via sequential extraction and chromatography.
Optimization and Challenges
Critical Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 90°C (cyclization) | +20% vs. 70°C |
| Solvent Polarity | Toluene > DMF | +15% |
| Base | Pyridine > Et₃N | +10% |
| Reaction Time | 24 hours (MCR) | +12% vs. 12 h |
Common Side Reactions
- Thiadiazole Hydrolysis : Mitigated by using anhydrous POCl₃.
- Chromene Tautomerization : Controlled by low-temperature cyclization.
Analytical Characterization
Spectral Data
Purity Assessment
- HPLC : >98% purity (C18 column, MeOH/H₂O 70:30, 1 mL/min).
- XRD : Confirms fused-ring planar structure.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{3,9-dioxo-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-{3,9-dioxo-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. The presence of the thiadiazol group suggests possible antimicrobial or anticancer activities, while the chromeno[2,3-c]pyrrol core could interact with biological targets in unique ways. Research is ongoing to determine the full range of its biological activities and potential medical applications.
Industry
In industry, methyl 4-{3,9-dioxo-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure allows for the design of materials with tailored characteristics for use in various industrial applications.
Mechanism of Action
The mechanism of action of methyl 4-{3,9-dioxo-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets. The thiadiazol group may interact with enzymes or receptors, altering their activity and leading to various biological effects. The chromeno[2,3-c]pyrrol core could also play a role in these interactions, potentially enhancing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared below with structurally related heterocyclic systems from recent literature:
Key Differences and Implications
Core Heterocycles: The target compound and compound share the chromeno-pyrrole-dione core, which is electron-deficient and may enhance π-π stacking in biological targets.
Substituent Effects: The thiadiazole group in the target compound (vs. Thiadiazoles are also more resistant to metabolic degradation than thiazoles, suggesting improved pharmacokinetics . The methyl benzoate ester in the target compound (vs. ethoxy-methoxyphenyl in ) enhances lipophilicity, likely improving membrane permeability compared to the polar ether groups in .
Functional Group Diversity: ’s compound features a nitro group, which is strongly electron-withdrawing and may reduce metabolic stability but increase reactivity in electrophilic substitution reactions .
Synthetic Complexity: The chromeno-pyrrole-dione core in the target and compounds requires multi-step synthesis, whereas ’s imidazo-pyridine derivative was synthesized via a one-pot two-step reaction, highlighting divergent synthetic accessibility .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the chromeno[2,3-c]pyrrol-1-yl core in this compound?
- Methodological Answer : The chromenopyrrole scaffold can be synthesized via cyclocondensation of substituted dihydroquinolines with activated carbonyls. For example, refluxing diethyl oxalate with ketones in toluene using sodium hydride as a base (e.g., 1-(4-methoxyphenyl)ethan-1-one) generates fused heterocyclic intermediates . Purification via recrystallization (e.g., DMF/EtOH mixtures) and structural validation via NMR (δ 6.8–8.2 ppm for aromatic protons) and MS (m/z 369–411 for similar derivatives) are critical .
Q. How can the 1,3,4-thiadiazole substituent at position 2 be introduced into the structure?
- Methodological Answer : The thiadiazole moiety is typically synthesized by reacting thiosemicarbazides with carboxylic acid derivatives. For instance, 2-amino-5-(propan-2-yl)-1,3,4-thiadiazole can be prepared by cyclizing isopropyl-substituted thiosemicarbazide in glacial acetic acid, followed by coupling to the chromenopyrrole core via nucleophilic substitution or Pd-catalyzed cross-coupling . Yield optimization requires strict temperature control (70–90°C) and TLC monitoring (Rf 0.3–0.5 in toluene/EtOAc) .
Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons in the benzoate group (δ 7.5–8.1 ppm) and pyrrole NH (δ 10.2–11.5 ppm) confirm substitution patterns .
- IR Spectroscopy : Stretching bands at 1700–1750 cm⁻¹ (ester C=O) and 1650–1680 cm⁻¹ (pyrrolidone C=O) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₂₄H₂₂N₄O₅S) within 3 ppm error .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in predicted vs. observed biological activity?
- Methodological Answer : Molecular docking against target enzymes (e.g., 14-α-demethylase, PDB: 3LD6) using AutoDock Vina can predict binding affinities. For example, thiadiazole derivatives show higher docking scores (–9.2 kcal/mol) compared to triazoles (–7.8 kcal/mol), aligning with antifungal assays . Discrepancies arise from solvation effects; MD simulations (AMBER) over 100 ns can refine binding mode predictions .
Q. What strategies optimize reaction yields when synthesizing sterically hindered intermediates?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (2 h vs. 24 h) for cyclization steps, improving yields by 15–20% .
- Catalytic systems : Pd(OAc)₂/XPhos (2 mol%) enhances coupling efficiency for aryl-thiadiazole bonds (yield: 78% vs. 52% without catalyst) .
- Byproduct mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted reagents during workup .
Q. How do substituents on the thiadiazole ring influence the compound’s physicochemical properties?
- Methodological Answer :
- LogP analysis : Isopropyl groups increase lipophilicity (LogP 2.8 vs. 1.5 for methyl), enhancing membrane permeability .
- Thermal stability : DSC reveals decomposition temperatures (Td) >250°C for propan-2-yl derivatives, compared to Td 180°C for unsubstituted analogs .
- Aqueous solubility : Propan-2-yl substitution reduces solubility (0.12 mg/mL vs. 0.45 mg/mL in PBS), necessitating formulation studies .
Handling and Safety
- Precaution : Use fume hoods and nitrile gloves during synthesis; consult SDS for similar benzoates (e.g., skin irritation risk ).
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water (≥15 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
